molecular formula C3H4N2O2S2 B6238070 2-methanesulfonyl-1,3,4-thiadiazole CAS No. 1094511-81-5

2-methanesulfonyl-1,3,4-thiadiazole

Cat. No.: B6238070
CAS No.: 1094511-81-5
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-1,3,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazides with sulfonyl chlorides. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method involves the treatment of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiadiazoles .

Scientific Research Applications

2-Methanesulfonyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-1,3,4-thiadiazole involves its interaction with biological targets such as enzymes and DNA. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it induces apoptosis by disrupting cellular processes and causing DNA damage .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3,4-thiadiazole
  • 2-Ethyl-1,3,4-thiadiazole
  • 2-Phenyl-1,3,4-thiadiazole

Uniqueness

2-Methanesulfonyl-1,3,4-thiadiazole is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. This makes it particularly valuable in the development of new pharmaceuticals and agrochemicals .

Properties

CAS No.

1094511-81-5

Molecular Formula

C3H4N2O2S2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.